3-Bromo-5-phenylphenol

LIM Kinase 2 (LIMK2) Kinase Inhibitor Structure-Activity Relationship

This specific 3-bromo-5-phenylphenol regioisomer delivers a 2.7-fold enhancement in LIMK2 potency (IC50 = 300 nM) over the unsubstituted parent, a gain not replicated by ortho- or para-bromo analogs. Its unhindered phenolic -OH enables clean late-stage derivatization, while the meta-bromo handle gives balanced reactivity in Suzuki-Miyaura couplings (up to 96% yield). Documented as a key intermediate in LTB4 antagonist patents, this isomer ensures reproducible SAR and direct IP alignment—generic bromophenols cannot substitute.

Molecular Formula C12H9BrO
Molecular Weight 249.1 g/mol
CAS No. 136649-31-5
Cat. No. B3059859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-phenylphenol
CAS136649-31-5
Molecular FormulaC12H9BrO
Molecular Weight249.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O
InChIInChI=1S/C12H9BrO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,14H
InChIKeyJCQWHMKUEMXGQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-phenylphenol (CAS 136649-31-5): A Versatile Brominated Phenol Building Block


3-Bromo-5-phenylphenol, also known as 5-bromo-[1,1'-biphenyl]-3-ol, is a meta-brominated phenylphenol derivative with the molecular formula C12H9BrO and a molecular weight of 249.1 g/mol . Its structure features a phenol core substituted with a bromine at the 3-position and a phenyl group at the 5-position, creating a biaryl scaffold with a strategically positioned halogen handle . This substitution pattern is distinct from more common para-bromophenols or ortho-phenylphenols, conferring unique steric and electronic properties . The compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and G protein-coupled receptor modulators, and as an intermediate in materials science applications [1].

Why 3-Bromo-5-phenylphenol Cannot Be Simply Replaced with Other Bromophenols or Phenylphenols


The specific regioisomeric pattern of 3-bromo-5-phenylphenol dictates both its reactivity and biological profile in ways that structurally similar analogs cannot replicate. In cross-coupling chemistry, the meta-bromo substitution on a phenol ring exhibits distinct reactivity compared to ortho- or para-bromo analogs due to differing electron density distributions and steric accessibility . In biological systems, the 3-bromo-5-phenyl substitution pattern yields a unique pharmacophore geometry that translates to differential target engagement: for example, the compound demonstrates a 2.7-fold improvement in LIMK2 inhibition (IC50 = 300 nM) compared to the unsubstituted parent (IC50 = 800 nM), while the 3-OMe analog (IC50 = 520 nM) is less potent [1]. Furthermore, the phenol -OH group remains free and unhindered, enabling further derivatization without the steric constraints imposed by ortho-substituted analogs . These differences underscore why procurement of the specific isomer—rather than a generic bromophenol—is essential for reproducible results in both synthetic and screening workflows.

Quantitative Differentiation of 3-Bromo-5-phenylphenol Against Structural Analogs


3-Br Analog Shows 2.7-Fold Enhanced LIMK2 Inhibition Over Unsubstituted Parent

In a systematic structure-activity relationship (SAR) study of phenyl-substituted LIMK2 inhibitors, the 3-bromo analog (3-Bromo-5-phenylphenol) exhibited an IC50 of 300 nM, representing a 2.7-fold improvement in potency compared to the unsubstituted phenyl compound (IC50 = 800 nM) [1]. Among the seven analogs evaluated in this series, the 3-bromo substitution ranked second only to the 3-phenoxy derivative (IC50 = 64 nM), while outperforming 3-methyl (650 nM), 3-methoxy (520 nM), and 4-methyl (1300 nM) substitutions [1].

LIM Kinase 2 (LIMK2) Kinase Inhibitor Structure-Activity Relationship

EPX Inhibition: 3-Bromo-5-phenylphenol Demonstrates Moderate Activity with 360 nM IC50

3-Bromo-5-phenylphenol inhibits human eosinophil peroxidase (EPX) bromination activity with an IC50 of 360 nM, as measured by 3-bromotyrosine formation using tyrosine as a substrate [1]. In contrast, the compound exhibits markedly weaker inhibition of the closely related myeloperoxidase (MPO) in a cellular context, with an IC50 of 42,000 nM in a human neutrophil luminometry assay [1]. This 117-fold selectivity window for EPX over cellular MPO inhibition highlights a potential isozyme selectivity profile.

Eosinophil Peroxidase (EPX) Enzyme Inhibition Inflammation

Commercial Availability at Defined Purity Grades: 95% and 98% from Multiple Vendors

3-Bromo-5-phenylphenol is commercially available from reputable chemical suppliers at defined purity specifications. abcr GmbH offers the compound at 95% purity , while Leyan provides a 98% purity grade . This availability at two distinct purity tiers allows users to select the appropriate grade based on application requirements: 95% for general synthetic transformations where subsequent purification is planned, and 98% for more sensitive applications requiring higher initial purity.

Chemical Procurement Purity Specification Vendor Comparison

Suzuki-Miyaura Coupling: Bromophenol Reactivity Enables Efficient Biaryl Formation

As a meta-bromophenol, 3-Bromo-5-phenylphenol is a competent substrate for Suzuki-Miyaura cross-coupling reactions. A dedicated study on the arylation of bromophenols demonstrated that such substrates undergo efficient coupling with boronic acids under aqueous conditions using Pd/C as a catalyst, with complete chemoselectivity for the Caryl-Br bond over Caryl-Cl bonds . Representative reactions of bromophenols under these optimized conditions afforded coupled products in good to excellent yields, typically in the range of 53-96% depending on the specific substrate and reaction protocol .

Suzuki-Miyaura Coupling Biaryl Synthesis C-C Bond Formation

Validated Intermediate for Leukotriene B4 Receptor Antagonist Synthesis

3-Bromo-5-phenylphenol is explicitly claimed and utilized as a synthetic intermediate in the preparation of leukotriene B4 (LTB4) receptor antagonists, as documented in US Patent Application US20090054466 A1 [1]. The patent describes the compound as a precursor to substituted phenylphenol derivatives that exhibit LTB4 antagonistic activity, a mechanism of interest for treating inflammatory conditions [1]. The specific substitution pattern of 3-bromo-5-phenylphenol is integral to the pharmacophore of the final active compounds, as structural modifications at the 3- and 5-positions directly impact receptor binding affinity [2].

Leukotriene B4 GPCR Antagonist Inflammation Patent Intermediate

Validated Application Scenarios for 3-Bromo-5-phenylphenol in Research and Industrial Settings


LIMK2 Inhibitor Development: A Defined SAR Starting Point

Researchers developing LIMK2 inhibitors for oncology or ocular disease applications can utilize 3-Bromo-5-phenylphenol as a core scaffold or intermediate. The compound's IC50 of 300 nM against LIMK2, and its 2.7-fold potency advantage over the unsubstituted parent, provides a quantifiable baseline for hit-to-lead optimization [1]. The SAR data indicating that 3-bromo substitution is more favorable than 3-methyl, 3-methoxy, or 4-methyl substitutions guides medicinal chemists in prioritizing analogs for synthesis and screening [1].

EPX Inhibitor Screening and Selectivity Profiling

3-Bromo-5-phenylphenol can serve as a moderately active probe compound for eosinophil peroxidase (EPX) inhibition studies. With an EPX IC50 of 360 nM and 117-fold selectivity over cellular MPO inhibition, this compound is suitable for initial screening campaigns aimed at identifying selective EPX inhibitors for eosinophil-driven inflammatory diseases [1]. Its activity profile also makes it a useful tool for benchmarking new EPX inhibitors in biochemical assays [1].

Modular Synthesis of Biaryl Pharmacophores via Suzuki-Miyaura Coupling

Synthetic chemists can employ 3-Bromo-5-phenylphenol as a reliable substrate for Suzuki-Miyaura cross-coupling to construct diverse biaryl and terphenyl architectures. The class-level data for bromophenols demonstrate efficient coupling under mild aqueous conditions using Pd/C catalysis, with yields reaching up to 96% in optimized protocols . The meta-bromo substitution offers a balance of reactivity and chemoselectivity, making this compound a versatile building block for library synthesis and late-stage functionalization .

Leukotriene B4 Receptor Antagonist Synthesis (Patent-Backed)

Pharmaceutical R&D groups pursuing LTB4 receptor antagonists for inflammatory disease indications can leverage 3-Bromo-5-phenylphenol as a validated intermediate. The compound is explicitly claimed in US Patent Application US20090054466 A1 as a precursor to active substituted phenylphenol LTB4 antagonists [2]. Using a compound with documented patent utility streamlines the medicinal chemistry workflow and provides a clear intellectual property context for the resulting analogs [2].

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